3-Methoxypyridine-2-boronic acid
Overview
Description
3-Methoxypyridine-2-boronic acid is an organoboron compound with the chemical formula C6H8BNO3. It is characterized by the presence of a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached to a pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
3-Methoxypyridine-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . This reaction allows for the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of complex organic structures from simpler precursors .
Pharmacokinetics
It’s worth noting that the compound is soluble in methanol , which can impact its distribution and use in various reaction conditions.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . The compound itself is incorporated into the final product, contributing to its structural complexity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods to synthesize 3-Methoxypyridine-2-boronic acid:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to the methoxy group.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
C-H or C-F Borylation: Catalyzed by iridium or rhodium, this method directly introduces the boronic acid group onto the pyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyridine-2-boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Amines and Alcohols: Formed from Chan-Lam coupling reactions.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Scientific Research Applications
3-Methoxypyridine-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
2-Methoxypyridine-3-boronic acid: Similar structure but with the methoxy and boronic acid groups at different positions.
3-Methoxypyridine-4-boronic acid: Another positional isomer with the boronic acid group at the 4-position.
2-Methylpyridine-3-boronic acid: Contains a methyl group instead of a methoxy group.
Uniqueness: 3-Methoxypyridine-2-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can also enhance its solubility and stability compared to other boronic acids .
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPKYDCLMHNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627811 | |
Record name | (3-Methoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500707-34-6 | |
Record name | (3-Methoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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